molecular formula C37H32N2O4 B613320 Trt-D-Dap(Fmoc)-OH CAS No. 1263047-04-6

Trt-D-Dap(Fmoc)-OH

Cat. No. B613320
CAS RN: 1263047-04-6
M. Wt: 568,68 g/mole
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Trt-D-Dap(Fmoc)-OH is a peptide coupling reagent that is widely used in chemical synthesis. It is a derivative of 1,3-diaminopropane and has a trityl (Trt) protecting group on the amino group and a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the carboxylic acid group. This compound is a highly efficient coupling reagent that is commonly used in peptide synthesis.

Scientific Research Applications

Acid-Labile Protecting Groups for Peptide Synthesis

Research has identified acid-labile cysteine-protecting groups compatible with Fmoc/tBu strategy, crucial for peptide synthesis, highlighting the importance of protecting groups like S-Trt in the regioselective construction of disulfide bonds (Góngora-Benítez et al., 2012).

Fluorescent Labeling for Live-Cell Imaging

Innovations in peptide labeling for live-cell imaging have been achieved by attaching fluorogenic cores to amino acids, such as the synthesis of Fmoc-Trp(C2-BODIPY)-OH, demonstrating the utility of protected amino acids in creating highly specific fluorescent probes for biological research (Mendive-Tapia et al., 2017).

Challenges in Solid-Phase Peptide Synthesis

Studies have shown that certain orthogonally protected amino acids, such as Fmoc-Dab(Mtt)-OH, exhibit poor coupling efficiency in solid-phase peptide synthesis (SPPS), underscoring the complexity of peptide synthesis and the need for careful selection of protecting groups and synthesis strategies (Lam et al., 2022).

Synthesis of Protected Amino Acids for Peptide Synthesis

The synthesis of novel protected amino acids, such as S-4-methoxytrityl cysteine (Fmoc-Cys(Mmt)-OH), demonstrates the advancement in methodologies to create more acid-labile protecting groups, enabling more efficient peptide synthesis (Barlos et al., 2009).

Development of Selenocysteine Derivatives for SPPS

The creation of selenocysteine SPPS derivatives with acid-labile sidechain protection, such as Fmoc‐Sec(Trt)‐OH, opens new avenues for incorporating selenocysteine into peptides, enhancing the scope of peptide synthesis for research applications (Flemer, 2015).

Ligand-Targeted Fluorescent-Labelled Chelating Peptide Conjugates

Research on assembling targeting ligands with fluorescent tags using solid-phase peptide synthesis highlights the versatility of protecting groups like Trt for synthesizing bioconjugates for theranostic applications (Sengupta et al., 2018).

properties

IUPAC Name

(2R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(tritylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H32N2O4/c40-35(41)34(24-38-36(42)43-25-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)39-37(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34,39H,24-25H2,(H,38,42)(H,40,41)/t34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUDPKNWTNWZJPY-UUWRZZSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@H](CNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H32N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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